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Compound of Interest

Compound Name: TRPV2-selective blocker 1

Cat. No.: B15137495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Tranilast to specifically block the

Transient Receptor Potential Vanilloid 2 (TRPV2) channel in in vitro settings. The following

sections detail the necessary reagents, step-by-step procedures for key assays, and expected

outcomes.

Data Presentation: Efficacy of Tranilast on TRPV2
Activity
The inhibitory effect of Tranilast on TRPV2 has been quantified in cellular assays. The following

table summarizes the available data for Tranilast's half-maximal inhibitory concentration (IC50)

and effective concentrations used in published studies.
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Cell Line Assay Type
Agonist
Used

Tranilast
Concentrati
on for
Inhibition

IC50 Reference

HEK293

expressing

mouse

TRPV2

Calcium

Influx
2-APB - ≥ 10 µM [1]

HEK293

expressing

TRPV2

Whole-Cell

Patch Clamp

2-APB (2

mM)
20 µM Not specified [2]

Experimental Protocols
Preparation of Tranilast Stock Solution
Proper preparation of the Tranilast stock solution is critical for accurate and reproducible

results.

Materials:

Tranilast powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Protocol:

Based on solubility data, Tranilast can be dissolved in DMSO to create a high-concentration

stock solution (e.g., 10 mM or 20 mg/ml).

Weigh the desired amount of Tranilast powder in a sterile microcentrifuge tube.

Add the calculated volume of DMSO to achieve the target concentration.

Vortex thoroughly until the Tranilast is completely dissolved.
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Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

In Vitro Cell Culture
HEK293 cells are a common model for studying recombinant TRPV2 channels.

Materials:

HEK293 cells stably or transiently expressing TRPV2

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Protocol:

Culture HEK293-TRPV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Passage the cells every 2-3 days or when they reach 80-90% confluency.

Calcium Imaging Assay for TRPV2 Inhibition
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) following

TRPV2 activation and inhibition.

Materials:

HEK293-TRPV2 cells seeded on glass coverslips or in a 96-well plate

Fura-2 AM or Fluo-4 AM calcium indicator dye
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Pluronic F-127 (optional, to aid dye loading)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

TRPV2 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB) or Probenecid)

Tranilast stock solution

Fluorescence microscope or plate reader capable of ratiometric imaging (for Fura-2) or

single-wavelength measurement (for Fluo-4).

Protocol:

Cell Seeding: Seed HEK293-TRPV2 cells onto glass coverslips or into a black-walled, clear-

bottom 96-well plate 24-48 hours before the experiment to achieve 70-80% confluency on

the day of the assay.

Dye Loading:

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) or Fluo-4 AM (typically 1-

5 µM) in HBSS. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can

facilitate dye solubilization.

Remove the culture medium from the cells and wash once with HBSS.

Incubate the cells with the dye loading buffer for 30-60 minutes at 37°C in the dark.

Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of

the AM ester for at least 20 minutes.

Inhibition with Tranilast:

Prepare working solutions of Tranilast in HBSS at various concentrations (e.g., 1 µM, 5

µM, 10 µM, 20 µM, 50 µM) from the DMSO stock. Ensure the final DMSO concentration is

consistent across all conditions and typically below 0.1%.

Pre-incubate the cells with the Tranilast working solutions or a vehicle control (HBSS with

the same final DMSO concentration) for 10-30 minutes at room temperature.
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TRPV2 Activation and Data Acquisition:

Place the coverslip or 96-well plate on the fluorescence imaging system.

Establish a baseline fluorescence reading for a few minutes.

Add the TRPV2 agonist (e.g., 2-APB at a final concentration of 100-200 µM or Probenecid

at 100-300 µM) to the cells.

Record the fluorescence intensity over time. For Fura-2 AM, record the ratio of emission at

510 nm following excitation at 340 nm and 380 nm. For Fluo-4 AM, record the emission at

~520 nm following excitation at ~490 nm.

Data Analysis:

Calculate the change in fluorescence intensity or ratio before and after the addition of the

agonist.

Compare the response in Tranilast-treated cells to the vehicle-treated control.

If a dose-response experiment was performed, plot the percentage of inhibition against the

Tranilast concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPV2 channels.

Materials:

HEK293-TRPV2 cells on coverslips

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

Borosilicate glass capillaries for pipette fabrication

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose

(pH 7.4 with NaOH)

Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
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TRPV2 agonist (e.g., 2-APB)

Tranilast stock solution

Protocol:

Preparation:

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with the intracellular solution.

Place a coverslip with HEK293-TRPV2 cells in the recording chamber and perfuse with

the extracellular solution.

Obtaining a Whole-Cell Recording:

Approach a single cell with the patch pipette and form a gigaseal (a high-resistance seal

between the pipette tip and the cell membrane).

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

Clamp the cell membrane potential at a holding potential of -60 mV.

TRPV2 Current Measurement:

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPV2

currents.

Establish a stable baseline current.

Perfuse the cell with the extracellular solution containing the TRPV2 agonist (e.g., 2-APB,

100-200 µM) to activate TRPV2 channels and record the resulting currents.

Inhibition by Tranilast:

After activating TRPV2, co-perfuse the cell with the agonist and a specific concentration of

Tranilast (e.g., 20 µM).
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Record the currents during Tranilast application to observe the inhibition.

Wash out Tranilast with the agonist-containing solution to observe any recovery of the

current.

Data Analysis:

Measure the peak current amplitude at a specific voltage (e.g., +80 mV) before and after

the application of Tranilast.

Calculate the percentage of inhibition caused by Tranilast.

Western Blotting for Downstream Signaling Pathways
This protocol assesses the effect of Tranilast on TRPV2-mediated signaling pathways, such as

PI3K/Akt and Wnt/β-catenin.

Materials:

HEK293-TRPV2 cells or other relevant cell lines

Serum-free medium

TRPV2 agonist (e.g., Probenecid)

Tranilast stock solution

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels, running buffer, and transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-β-catenin, anti-GAPDH or β-

actin)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protocol:

Cell Treatment:

Seed cells in 6-well plates and grow to 80-90% confluency.

Serum-starve the cells for 12-24 hours to reduce baseline signaling activity.

Pre-treat the cells with Tranilast (e.g., 20 µM) or vehicle for 30 minutes.

Stimulate the cells with a TRPV2 agonist (e.g., Probenecid, 100-300 µM) for a

predetermined time (e.g., 15-30 minutes for Akt phosphorylation).

Protein Extraction:

Wash the cells with ice-cold PBS.

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

Scrape the cells and collect the lysate.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant and determine the protein concentration using a BCA assay.

SDS-PAGE and Western Blotting:

Normalize protein samples to the same concentration with lysis buffer and Laemmli

sample buffer.

Boil the samples at 95°C for 5 minutes.

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform

electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane three times with TBST.

Detection and Analysis:

Apply the chemiluminescent substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system.

Quantify the band intensities using densitometry software.

Normalize the p-Akt signal to the total Akt signal and the β-catenin signal to the loading

control (GAPDH or β-actin).

Compare the results from Tranilast-treated samples to the control samples.

Mandatory Visualizations
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Caption: Experimental workflow for in vitro analysis of TRPV2 inhibition by Tranilast.
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Caption: Simplified signaling pathways downstream of TRPV2, inhibited by Tranilast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Inhibition of
TRPV2 by Tranilast]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137495#how-to-use-tranilast-to-block-trpv2-in-
vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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